molecular formula C19H24O3 B1679634 Proparthrin CAS No. 27223-49-0

Proparthrin

Cat. No.: B1679634
CAS No.: 27223-49-0
M. Wt: 300.4 g/mol
InChI Key: WXBHKHTWAPLUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proparthrin is a synthetic pyrethroid insecticide approved for use by organizations such as the Japanese Ministry of Agriculture, Forestry and Fisheries (JMAFF) and is also approved in China . Its IUPAC PIN name is [2-methyl-5-(prop-2-yn-1-yl)furan-3-yl]methyl (1Ξ,3Ξ)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate, and it has the molecular formula C19H24O3 . Like other pyrethroids, this compound's primary mechanism of action involves interaction with voltage-gated sodium channels in insect nerve cells . This interaction disrupts the normal opening and closing of the channels, leading to prolonged depolarization and repeated nerve firing. This hyperexcitation of the nervous system results in paralysis and death in target insects, a effect known as knockdown . Pyrethroids are notably more toxic to insects than to mammals due to several factors, including insects' more sensitive sodium channels, smaller body size, and lower body temperature, as well as higher metabolic detoxification rates in mammals . This compound is related to natural pyrethrins, which are insecticidal compounds derived from chrysanthemum flowers ( Chrysanthemum cinerariaefolium ) . Synthetic pyrethroids like this compound were developed to offer greater environmental stability and insecticidal potency compared to their natural counterparts . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other personal or commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27223-49-0

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(2-methyl-5-prop-2-ynylfuran-3-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H24O3/c1-7-8-15-10-14(13(4)22-15)11-21-18(20)17-16(9-12(2)3)19(17,5)6/h1,9-10,16-17H,8,11H2,2-6H3

InChI Key

WXBHKHTWAPLUSQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)CC#C)COC(=O)C2C(C2(C)C)C=C(C)C

Canonical SMILES

CC1=C(C=C(O1)CC#C)COC(=O)C2C(C2(C)C)C=C(C)C

Appearance

Solid powder

Other CAS No.

27223-49-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Proparthrin;  Kikuthrin; 

Origin of Product

United States

Synthetic Chemistry and Stereochemical Considerations of Proparthrin

Foundational Synthetic Pathways for Proparthrin and Related Chrysanthemates

The synthesis of pyrethroids like this compound fundamentally relies on the formation of their constituent acid and alcohol moieties, followed by their esterification. The acid moiety common to this compound and many other pyrethroids is chrysanthemic acid. bmrb.io

Two primary synthetic routes for chrysanthemates, such as ethyl chrysanthemate, are widely recognized: the Martel route and the dimethylhexadiene (B12642583) route. The dimethylhexadiene process is industrially favored due to its shorter production time, readily available raw materials, and lower cost. In this route, ethyl diazoacetate (EDA) reacts with 2,5-dimethyl-2,4-hexadiene (B125384) in a cyclopropanation reaction, typically under catalytic conditions. This reaction yields ethyl chrysanthemate, a crucial intermediate for various pyrethroid pesticides.

Directed Modifications of the Acid Moiety in this compound Synthesis

This compound utilizes chrysanthemic acid as its acid moiety. bmrb.io Chrysanthemic acid is a cyclopropanecarboxylic acid substituted by two methyl groups at position 2 and a 2-methylprop-1-en-1-yl group at position 3. While this compound itself incorporates this standard chrysanthemic acid structure, broader research in pyrethroid chemistry has explored directed modifications of the chrysanthemic acid moiety to develop new compounds with enhanced properties. For instance, alterations to the side chain of chrysanthemic acid, including the addition of halogens (e.g., bromine and chlorine) or replacement of the isobutenyl group, have led to the synthesis of other significant pyrethroids such as permethrin (B1679614) and cypermethrin. bmrb.io These modifications aim to influence factors like photostability and insecticidal activity.

Targeted Modifications of the Alcohol Moiety in this compound Synthesis (e.g., Furylmethyl Alcohol Derivatives)

The alcohol moiety of this compound is 2-methyl-5-propargyl-3-furylmethyl alcohol. nih.govbmrb.io This furylmethyl alcohol derivative is key to this compound's structure and properties, including its volatility, which is desirable for fumigating agents. bmrb.io

The synthesis of such propargyl-substituted furan (B31954) alcohols generally involves methods for introducing propargyl groups onto furan rings or other suitable precursors. Propargylation reactions, which involve the addition of propargyl reagents to carbonyl derivatives like aldehydes and ketones, are common synthetic approaches for producing propargyl alcohols. While the specific detailed synthesis of 2-methyl-5-propargyl-3-furylmethyl alcohol is not explicitly detailed in the provided search results, the general synthetic strategies for furylmethyl alcohols and propargyl derivatives suggest pathways involving the combination of furan-based intermediates with propargyl-containing building blocks. For example, similar synthetic procedures are known for other furylmethyl alcohols, such as 5-dimethylaminomethyl-2-furanmethanol, which can be prepared from 2-furanmethanol (furfuryl alcohol). The introduction of a propargyl side chain onto a furan ring is a targeted modification that distinguishes this compound's alcohol component within the broader class of pyrethroid alcohols. bmrb.io

Stereoisomerism and Enantiomeric Configuration in this compound Analogues

Stereoisomerism is a critical aspect of pyrethroid chemistry, significantly influencing their biological activity. This compound, like many other pyrethroids, exists as a mixture of stereoisomers, specifically (±)-cis,trans-chrysanthemate.

The cyclopropane (B1198618) ring in the chrysanthemic acid moiety contains two chiral centers, allowing for both cis/trans (geometric) isomerism and enantiomeric (optical) configurations. The terms "cis" and "trans" refer to the relative positions of substituents on the cyclopropane ring, while "enantiomers" are non-superimposable mirror images of each other. For a compound with n chiral centers, there can be up to 2n stereoisomeric forms.

In the context of pyrethroids, specific stereoisomers often exhibit different levels of insecticidal activity and metabolic fates. For instance, the (+)-trans isomers of chrysanthemate esters of primary alcohols, including this compound, are primarily metabolized through hydrolysis of the ester linkage. While the acid moiety of this compound (chrysanthemic acid) possesses these stereochemical complexities, the alcohol moiety, 2-methyl-5-propargyl-3-furylmethyl alcohol, is noted to lack an asymmetric center, meaning its stereochemistry is primarily determined by the acid component. The presence of multiple isomers in commercial pyrethroid products is common, although advanced synthetic techniques can be employed to produce more active individual isomers when economically feasible. bmrb.io

Compound Names and PubChem CIDs

Mechanistic Elucidation of Proparthrin S Insecticidal Action

Molecular Interactions with Insect Neural Systems (e.g., Voltage-Gated Sodium Channels)

The primary molecular target of Proparthrin and other pyrethroids in the insect nervous system is the voltage-gated sodium channel (VGSC). nih.govnih.gov These transmembrane proteins are essential for the generation and propagation of action potentials, the electrical signals that travel along nerve fibers. nih.govpatsnap.com

This compound's interaction with VGSCs is characterized by its ability to bind to the channel protein and alter its gating kinetics. indexcopernicus.com Specifically, pyrethroids like this compound lock the sodium channel in an open or partially open state, prolonging the influx of sodium ions into the neuron. patsnap.comyoutube.comnbinno.com This persistent influx of positively charged sodium ions leads to a sustained depolarization of the nerve membrane. nih.govpatsnap.com The inability of the neuron to repolarize prevents the transmission of further nerve impulses, leading to a state of hyperexcitability, characterized by repetitive firing of the nerve. youtube.comnbinno.com This ultimately results in paralysis and death of the insect. nih.govnbinno.com

The binding of pyrethroids to the VGSC is state-dependent, meaning they preferentially bind to certain conformations of the channel. nih.gov Type I pyrethroids, a class to which this compound belongs, are known to modify resting or inactivated channels. mdpi.com The specific binding site for pyrethroids has been a subject of extensive research, with models suggesting that they bind to a receptor site formed by the S4-S5 linker and the S6 transmembrane segments of the sodium channel protein. nih.govresearchgate.net

The molecular structure of the pyrethroid, including its stereochemistry, plays a crucial role in its binding affinity and efficacy. The precise fit of the this compound molecule into its binding site on the sodium channel determines the extent to which it can modify the channel's function and, consequently, its insecticidal potency.

Comparative Analysis of this compound's Mode of Action with Other Type I Pyrethroids

The mode of action of this compound is broadly consistent with that of other Type I pyrethroids. This class of insecticides is distinguished from Type II pyrethroids by the absence of an alpha-cyano group in their chemical structure. indexcopernicus.com This structural difference accounts for the variations observed in the signs of poisoning and the specifics of their interaction with sodium channels.

While all pyrethroids target VGSCs, the duration of the modified channel opening and the resulting physiological effects can differ. Type I pyrethroids, including this compound, typically cause a shorter prolongation of the sodium current compared to Type II pyrethroids. This leads to the characteristic "T-syndrome" of poisoning, which includes tremors, ataxia, and hyperexcitability.

The table below provides a comparative overview of the key characteristics of Type I pyrethroids, including this compound, in their interaction with insect neural systems.

FeatureThis compound (and other Type I Pyrethroids)
Primary Molecular Target Voltage-Gated Sodium Channels (VGSCs)
Effect on Sodium Channel Prolongs the open state of the channel
Resulting Ion Flow Persistent influx of sodium ions (Na+)
Effect on Nerve Membrane Sustained depolarization and hyperexcitability
Characteristic Syndrome "T-syndrome" (tremors, ataxia)
Key Structural Feature Absence of an alpha-cyano group

The similarities in the mode of action among Type I pyrethroids underscore the conserved nature of the pyrethroid binding site on the insect VGSC. However, subtle differences in the chemical structure of individual compounds can influence their binding affinity and the kinetics of channel modification, leading to variations in their insecticidal potency and spectrum of activity.

Biophysical and Biochemical Underpinnings of this compound's Acute Effects

The acute insecticidal effects of this compound are a direct consequence of the biophysical and biochemical changes induced by its interaction with voltage-gated sodium channels. The persistent depolarization of the nerve membrane disrupts the normal electrical signaling within the insect's nervous system. youtube.com

From a biophysical perspective, the prolonged opening of sodium channels leads to a state of constant nerve stimulation. patsnap.com This results in the repetitive and uncontrolled firing of neurons, which manifests as the tremors and convulsions observed in poisoned insects. youtube.com As the influx of sodium ions continues, the neuron is unable to restore its resting membrane potential, leading to a complete blockage of nerve impulse transmission and subsequent paralysis. youtube.com

Biochemically, the massive influx of sodium ions disrupts the delicate ionic balance across the neuronal membrane. This can trigger a cascade of secondary effects, including the activation of voltage-gated calcium channels and the release of neurotransmitters. patsnap.com The uncontrolled release of neurotransmitters can further exacerbate the hyperexcitatory state of the nervous system.

Furthermore, the disruption of normal nerve function can lead to metabolic stress as the insect's cells attempt to cope with the ionic imbalance. This can involve the increased activity of ion pumps, such as the Na+/K+-ATPase, in an effort to restore the normal ion gradients. patsnap.com However, the continuous influx of sodium caused by this compound overwhelms these compensatory mechanisms, leading to cellular dysfunction and, ultimately, the death of the insect.

The following table summarizes the key biophysical and biochemical events underlying the acute effects of this compound.

EventBiophysical/Biochemical Consequence
Prolonged Na+ Channel Opening Persistent influx of Na+ ions into the neuron.
Sustained Membrane Depolarization Inability of the neuron to repolarize and transmit normal action potentials.
Repetitive Neuronal Firing Hyperexcitation of the nervous system, leading to tremors and convulsions.
Disruption of Ionic Homeostasis Imbalance of Na+, K+, and Ca2+ ions across the neuronal membrane.
Uncontrolled Neurotransmitter Release Further exacerbation of the hyperexcitatory state.
Metabolic Stress Depletion of energy reserves as the cell attempts to restore ionic balance.
Nerve Blockage and Paralysis Inability to transmit nerve impulses, leading to paralysis and death.

Environmental Fate and Biotransformation Pathways of Proparthrin

Biotic Degradation Processes in Environmental Compartments

Biotic degradation of Proparthrin primarily involves enzymatic and microbial systems present in various environmental compartments, including soil, water, and living organisms. These processes are crucial for the detoxification and elimination of the compound.

Ester hydrolysis is a predominant metabolic pathway for this compound. As a chrysanthemumate ester of a primary alcohol, this compound (specifically its (+) - or (+/-) -trans isomers) is metabolized mainly through the hydrolysis of its ester linkage nih.govresearchgate.netepa.govresearchgate.netamanote.comresearchgate.net. This enzymatic cleavage breaks the molecule into its constituent alcohol and acid moieties nih.govresearchgate.netepa.govresearchgate.netamanote.comresearchgate.net.

In mammals, and by extension in environmental matrices containing similar enzymatic systems, carboxylesterases play a significant role in this hydrolytic breakdown researchgate.netresearchgate.netcdc.goviosrjournals.org. For instance, human carboxylesterase 1 (hCE-1) and hCE-2 are recognized as key enzymes responsible for the hydrolysis of related pyrethroids like permethrin (B1679614) researchgate.net. The efficiency of ester hydrolysis can be influenced by the spatial configuration of the molecule, with 1R-trans and 1S-trans enantiomers generally undergoing higher metabolization rates compared to 1R-cis and 1S-cis enantiomers in related pyrethroids researchgate.net.

Following ester hydrolysis, the resulting alcohol and acid moieties of this compound can undergo further oxidative metabolism nih.govresearchgate.netepa.govresearchgate.netamanote.comresearchgate.net. This oxidative process is mediated by microsomal mixed-function oxidases, particularly cytochrome P450 (CYP) enzymes researchgate.netresearchgate.netcdc.goviosrjournals.org. While cis-enantiomers of pyrethroids, which are more resistant to hydrolysis, are primarily biodegraded via oxidation at various sites of the molecule, this compound (a trans-isomer type) undergoes oxidation after initial hydrolysis nih.govresearchgate.netepa.govresearchgate.netamanote.comresearchgate.net.

In the environment, especially in soil and water, microorganisms contribute significantly to the oxidative degradation of pyrethroids cdc.goviupac.orgnih.gov. For example, studies on permethrin, a related pyrethroid, demonstrate that bacterial isolates can efficiently degrade the compound, with degradation rates dependent on bacterial cell density nih.gov.

The alcohol and acid moieties produced from the hydrolysis and subsequent oxidation of this compound are often further transformed through conjugation reactions nih.govresearchgate.netepa.govresearchgate.netamanote.comresearchgate.net. These phase II metabolic reactions increase the water solubility of the metabolites, facilitating their excretion and reducing their persistence in the environment cdc.goviosrjournals.orgiupac.orgresearchgate.net. Common conjugating agents include glycine, sulfate, and glucuronic acid nih.govresearchgate.netamanote.comresearchgate.netcdc.goviosrjournals.orgiupac.orgresearchgate.net. This process ensures that the degradation products are less likely to accumulate and are more readily eliminated from biological systems and environmental compartments cdc.gov.

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, primarily photodegradation and hydrolysis, also contribute significantly to the environmental fate of this compound, particularly in surface waters and on exposed surfaces.

This compound, being a first-generation synthetic pyrethroid, is known for its susceptibility to photodegradation mdpi.comiupac.orgresearchgate.net. Pyrethroids generally degrade rapidly when exposed to sunlight and oxygen mdpi.comcdc.goviupac.org. This photo-instability limits their suitability for extensive outdoor agricultural applications mdpi.com.

While specific photodegradation kinetics for this compound are not extensively detailed in readily available literature, related pyrethroids provide insight into typical degradation rates. For instance, resmethrin (B1680537), another pyrethroid with similar structural characteristics, has reported photodegradation half-lives in distilled water ranging from 31 to 47 minutes researchgate.net. The degradation products often result from ester cleavage and ring hydroxylation iupac.org.

The hydrolytic stability of this compound is a key factor in its environmental persistence, particularly in aquatic and moist terrestrial environments. Pyrethroids, including this compound, can undergo hydrolysis, especially under alkaline conditions cdc.goviupac.org.

While direct hydrolytic stability data for this compound under various environmental pH conditions are not explicitly detailed, general trends for pyrethroids indicate that the ester linkage is susceptible to hydrolysis. For example, permethrin, a structurally related pyrethroid, exhibits a hydrolytic half-life (DT50) of 31 days at 20°C and pH 7 mdpi.com. Another pyrethroid, alpha-cypermethrin, shows stability under acidic conditions (DT50 of 101 days at pH 7) but degrades faster under alkaline conditions (DT50 of 7 days at pH 9) pops.int. The primary hydrolytic pathway for this compound involves the cleavage of the ester bond, yielding the corresponding acid and alcohol moieties, which are then subject to further degradation or conjugation nih.govresearchgate.netepa.govresearchgate.netamanote.comresearchgate.net.

Insecticide Resistance Mechanisms Pertinent to Proparthrin Efficacy

Metabolic Resistance Pathways

Metabolic resistance is a primary defense mechanism in insects, involving the detoxification of insecticides by various enzyme systems before they can reach their target sites. nih.gov This process often leads to a reduced concentration of the active ingredient, thereby diminishing its toxic effect. The principal enzyme families implicated in the metabolic resistance to pyrethroids, and likely to proparthrin, are carboxylesterases, cytochrome P450 monooxygenases, and glutathione (B108866) S-transferases. nih.gov

Role of Carboxylesterases in this compound Detoxification

Carboxylesterases (CarEs) are a diverse group of hydrolytic enzymes that play a critical role in the detoxification of a wide range of xenobiotics, including ester-containing insecticides like pyrethroids. frontiersin.orgwikipedia.org These enzymes are known to hydrolyze the ester bond in pyrethroids, converting them into less toxic, more water-soluble compounds that can be more easily excreted. nih.gov Overexpression of CarE genes has been frequently linked to pyrethroid resistance in various insect species. nih.gov

In the house fly, Musca domestica, multiple carboxylesterase genes have been identified, and their up-regulation is considered a major factor in pyrethroid resistance. nih.gov Studies on pyrethroid-resistant house flies have shown that several CarE genes are significantly overexpressed compared to susceptible strains. nih.gov Furthermore, exposure to pyrethroids can induce even higher expression levels of these genes, suggesting both constitutive and inducible overexpression contribute to enhanced detoxification. nih.gov While direct studies on this compound are limited, it is highly probable that carboxylesterases play a significant role in its detoxification, similar to other pyrethroids like permethrin (B1679614). frontiersin.org

Table 1: Research Findings on Carboxylesterase-Mediated Pyrethroid Resistance

Insect SpeciesPyrethroidKey Findings
Musca domesticaPermethrinEleven carboxylesterase genes were significantly overexpressed in a resistant strain. Eight of these were further induced by permethrin exposure. nih.gov
Musca domesticaPermethrinIn vitro studies showed that specific carboxylesterases could metabolize permethrin, and their expression enhanced cell tolerance to the insecticide. frontiersin.org
Rhopalosiphum padiCyhalothrinA specific carboxylesterase gene (RpCarE) was significantly overexpressed in a cyhalothrin-resistant strain. frontiersin.org

Note: This data is based on studies of pyrethroids other than this compound and is presented as indicative of the likely mechanism affecting this compound.

Cytochrome P450 Monooxygenase System Involvement in this compound Metabolism

The cytochrome P450 monooxygenase (P450) system is a large and versatile family of enzymes responsible for the metabolism of a vast array of endogenous and exogenous compounds, including insecticides. mdpi.com P450-mediated metabolism is a common and potent mechanism of resistance to pyrethroids. mdpi.com These enzymes typically detoxify pyrethroids through oxidative reactions, such as hydroxylation, which increases their polarity and facilitates excretion. lstmed.ac.uk

Elevated P450 activity is frequently observed in pyrethroid-resistant insect populations. nih.govnih.gov In the German cockroach, Blattella germanica, a strong correlation has been found between the level of permethrin resistance and the total concentration and activity of P450 enzymes. nih.govnih.govtums.ac.ir The use of synergists like piperonyl butoxide (PBO), which inhibits P450 activity, can often restore the susceptibility of resistant insects to pyrethroids. publichealthtoxicology.comcomplianceservices.com This synergistic effect provides strong evidence for the involvement of P450s in resistance. Given that this compound is a pyrethroid, it is anticipated that the P450 system is a key pathway for its metabolism and a potential source of resistance.

Table 2: Cytochrome P450 Activity in Pyrethroid-Resistant German Cockroaches (Blattella germanica)

StrainResistance Ratio (RR) to PermethrinFold Increase in P450 Activity (compared to susceptible)
Field Strain A3.291.6
Field Strain B4.102.4
Field Strain C6.172.7

Source: Adapted from a study on permethrin resistance in Blattella germanica. tums.ac.ir

Glutathione S-Transferase Activities and this compound Resistance

Glutathione S-transferases (GSTs) are another major family of detoxification enzymes that contribute to insecticide resistance. wikipedia.org GSTs catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, including insecticides or their metabolites. wikipedia.orgnih.gov This conjugation reaction generally renders the xenobiotics more water-soluble and less toxic, facilitating their sequestration and excretion. wikipedia.orgnih.gov

Target-Site Resistance Alterations (e.g., Knockdown Resistance (kdr) Mutations)

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide and thereby diminishing its efficacy. pjoes.com For pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. who.intnih.gov

Mutations in the gene encoding the VGSC can lead to a form of resistance known as knockdown resistance (kdr). nih.govplos.org The term "knockdown" refers to the rapid paralysis induced by pyrethroids. Kdr mutations result in a less sensitive sodium channel, allowing the insect to withstand higher doses of the insecticide. nih.gov The most common kdr mutation involves a single amino acid substitution, such as the change from leucine (B10760876) to phenylalanine (L1014F). pjoes.comnih.gov Various kdr mutations have been identified in numerous insect pest species and are a significant cause of resistance to pyrethroids. who.intbiorxiv.orgfrontiersin.org It is highly probable that the efficacy of this compound is also affected by the presence of kdr mutations in target pest populations.

Cuticular Penetration Resistance Mechanisms

The insect cuticle serves as the first line of defense against topically applied insecticides. lstmed.ac.uknih.gov Cuticular resistance involves modifications to the cuticle that slow down the absorption of the insecticide into the insect's body. lstmed.ac.ukpesticidestewardship.org This delay provides more time for metabolic enzymes to detoxify the insecticide before it reaches its target site. mdpi.com

Behavioral Avoidance Strategies and this compound Exposure

Insects can also evolve behavioral mechanisms to avoid contact with insecticides. frontiersin.orgescholarship.org This behavioral resistance can manifest in several ways, such as moving away from treated surfaces, reducing feeding on treated materials, or seeking refuge in untreated areas. pesticidestewardship.orgfrontiersin.org For instance, some insects may detect the presence of an insecticide and leave the area before receiving a lethal dose. nih.gov

Molecular Genetic Basis of Resistance to this compound and Related Compounds

The development of insecticide resistance in pest populations is a significant challenge, diminishing the efficacy of control agents like this compound, a synthetic pyrethroid. Resistance is an evolutionary process driven by the selection of individuals with heritable traits that allow them to survive exposure to an insecticide. At the molecular level, this resistance is primarily conferred by two major mechanisms: the modification of the insecticide's target site, which reduces its binding affinity, and an increase in the rate of insecticide detoxification through metabolic processes. royalsocietypublishing.orgfrontiersin.orgresearchgate.net The genetic underpinnings of these mechanisms involve specific mutations, gene amplifications, and changes in gene expression. scielo.brresearchgate.net

Target-Site Insensitivity: The Role of Knockdown Resistance (kdr)

The primary target for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC), a critical component of the insect's nervous system. frontiersin.orglstmed.ac.ukmdpi.com Pyrethroids bind to these channels, forcing them to remain open for extended periods, which leads to paralysis and death of the insect—a phenomenon known as "knockdown." frontiersin.org

However, point mutations in the gene encoding the VGSC protein can alter its structure, reducing the binding affinity of pyrethroid molecules. mdpi.commdpi.comnih.gov This mechanism is famously known as knockdown resistance (kdr). geneticsmr.orgwho.int The most common kdr mutation involves a substitution of the amino acid leucine to phenylalanine (L1014F) in the S6 transmembrane segment of domain II of the sodium channel protein. geneticsmr.orgplos.org This single mutation has been identified in a wide array of insect species. geneticsmr.org

Further mutations in the VGSC gene have been identified that can confer even higher levels of resistance, sometimes referred to as "super-kdr" mutations. nih.govresearchgate.net These often occur in combination with the primary kdr mutation. nih.gov For instance, the M918T mutation, in conjunction with L1014F, can significantly increase resistance levels. mdpi.comresearchgate.net The genetic basis of target-site insensitivity is a clear example of monogenic resistance, where mutations in a single gene can have a profound impact on the insecticide's effectiveness. nih.gov

Table 1: Selected Voltage-Gated Sodium Channel (VGSC) Mutations Conferring Pyrethroid Resistance

Mutation (Musca domestica numbering)Amino Acid ChangeAssociated Resistance PhenotypeSelected Insect Species ExamplesCitations
V410LValine → LeucineConfers and/or enhances resistance in combination with other mutationsAedes aegypti mdpi.commdpi.complos.org
M918T/L/IMethionine → Threonine/Leucine/IsoleucineSuper-kdr; confers high levels of resistance, often in combination with L1014FPhthorimaea absoluta, Musca domestica mdpi.comresearchgate.net
L1014F/H/SLeucine → Phenylalanine/Histidine/SerineClassic kdr mutation; confers moderate resistance to pyrethroids and DDTMusca domestica, Anopheles gambiae, Phthorimaea operculella, Spodoptera frugiperda mdpi.comgeneticsmr.orgplos.orgresearchgate.net
F1534S/C/LPhenylalanine → Serine/Cysteine/LeucineConfers resistance, often prevalent in mosquito populationsAedes albopictus, Aedes aegypti frontiersin.orgwho.intfrontiersin.org
V1016G/IValine → Glycine/IsoleucineConfers resistance, often in combination with S989P or F1534CAedes aegypti frontiersin.orgwho.int

Metabolic Resistance: Enhanced Detoxification

Metabolic resistance is a mechanism whereby insects exhibit an enhanced ability to detoxify or sequester insecticides before they can reach their target site in the nervous system. plos.orgnih.gov This is typically achieved through the increased production or efficiency of specific detoxification enzymes. mdpi.comird.fr This type of resistance is often polygenic, involving changes across multiple gene families. nih.gov The three primary enzyme superfamilies implicated in pyrethroid resistance are Cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione S-transferases (GSTs). royalsocietypublishing.orgresearchgate.net

Cytochrome P450 Monooxygenases (P450s)

P450s are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including insecticides. mednexus.orgnih.gov Resistance is frequently associated with the overexpression of specific P450 genes, leading to an increased rate of insecticide breakdown. pnas.orgauburn.edu This overexpression can result from gene amplification (an increase in the copy number of a specific gene) or changes in regulatory elements that control gene transcription. nih.govpnas.org

Research has identified several P450 genes from the CYP6, CYP9, and CYP4 families that are consistently upregulated in pyrethroid-resistant insect strains. mednexus.org For example, in the malaria vector Anopheles funestus, the overexpression of two tandemly duplicated genes, CYP6P9a and CYP6P9b, is the primary mechanism driving pyrethroid resistance. lstmed.ac.ukpnas.org Similarly, CYP6D1 overexpression is a key factor in pyrethroid resistance in the house fly, Musca domestica. researchgate.net The induction of P450 gene expression upon insecticide exposure can also contribute to the resistance phenotype. auburn.edu

Table 2: Selected Cytochrome P450 (P450) Genes Implicated in Pyrethroid Resistance

GeneInsect SpeciesMechanismAssociated Insecticide ClassCitations
CYP6D1Musca domestica (House Fly)OverexpressionPyrethroids researchgate.net
CYP6P9aAnopheles funestusOverexpression/UpregulationPyrethroids lstmed.ac.ukpnas.org
CYP6P9bAnopheles funestusOverexpression/UpregulationPyrethroids lstmed.ac.ukpnas.org
CYP6P3Anopheles gambiaeOverexpressionPyrethroids, Organophosphates ljmu.ac.uk
CYP6M2Anopheles gambiaeOverexpressionPyrethroids, DDT ljmu.ac.uk
CYP3006G8Rhipicephalus microplus (Cattle Tick)Upregulation upon exposureDeltamethrin (Pyrethroid) nih.gov
CYP41Rhipicephalus microplus (Cattle Tick)Constitutive OverexpressionPyrethroids nih.gov

Esterases (ESTs)

Carboxylesterases contribute to insecticide resistance primarily through two genetic mechanisms: gene amplification and the presence of mutations that increase the enzyme's ability to hydrolyze or sequester insecticides. scielo.brresearchgate.net Gene amplification, where the structural gene for a specific esterase is duplicated multiple times, leads to a massive overproduction of the enzyme. researchgate.netnih.gov This overproduced enzyme can then sequester large quantities of the insecticide, effectively preventing it from reaching the sodium channel target. royalsocietypublishing.org

This mechanism is well-documented in several mosquito species of the genus Culex and in aphids like Myzus persicae. researchgate.netresearchgate.net In Culex quinquefasciatus, the estα2¹ and estβ2¹ genes are often co-amplified, conferring resistance to organophosphates and pyrethroids. royalsocietypublishing.org In other cases, mutations can alter the substrate specificity of an esterase, increasing its catalytic efficiency towards a particular insecticide. geneticsmr.org

Table 3: Esterase-Mediated Resistance Mechanisms

Gene/EnzymeInsect SpeciesGenetic MechanismCitations
Esterase B1Culex pipiens quinquefasciatusGene Amplification (>250-fold) nih.gov
estα and estβ lociCulex spp.Gene Co-amplification royalsocietypublishing.orgresearchgate.net
E4 / FE4Myzus persicae (Peach-potato aphid)Gene Amplification scielo.brresearchgate.net
E3 gene mutations (e.g., W251S)Cochliomyia hominivorax (Screwworm fly)Point Mutation (conferring hydrolyzing capacity) geneticsmr.org

Glutathione S-Transferases (GSTs)

Glutathione S-Transferases are another major family of detoxification enzymes that contribute to metabolic resistance. frontiersin.orgmdpi.com These enzymes catalyze the conjugation of reduced glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. mdpi.com Upregulation of specific GST genes has been linked to resistance against various insecticide classes, including pyrethroids. royalsocietypublishing.orgfrontiersin.org For example, the overexpression of GSTe2 has been shown to confer resistance to DDT and permethrin in Anopheles mosquitoes. ljmu.ac.uk

Advanced Analytical Methodologies for Proparthrin Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic separation is the cornerstone of Proparthrin residue analysis, enabling its isolation from complex sample matrices prior to detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly in its ultra-performance (UPLC) format, are the most widely employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and other pyrethroids in environmental samples such as water and sediment. usgs.gov The method's high selectivity and sensitivity allow for reliable identification and quantification at low concentrations.

Sample preparation for GC-MS analysis of environmental samples typically involves solid-phase extraction (SPE) for water samples and microwave-assisted extraction (MAE) for soil and sediment samples. usgs.gov These extraction techniques are followed by cleanup steps to remove interfering co-extractives from the matrix.

Instrumental analysis is performed using a gas chromatograph equipped with a capillary column, often a 5% phenyl-methylpolysiloxane phase, which separates the analytes based on their volatility and interaction with the stationary phase. The separated compounds are then introduced into the mass spectrometer, which provides mass-to-charge ratio information, enabling definitive identification and quantification.

While specific validation data for this compound is not extensively published, methods validated for other pyrethroids provide a strong indication of the expected performance. For instance, a USGS method for 14 pyrethroids in water and sediment reported recoveries ranging from 83% to 107% in water and 82% to 101% in sediment, with relative standard deviations (RSDs) between 3% and 9%. usgs.gov Method detection limits (MDLs) were in the low nanogram-per-liter (ng/L) range for water and microgram-per-kilogram (µg/kg) range for sediment. usgs.gov

Table 1: Typical GC-MS and GC-MS/MS Method Detection Limits for Pyrethroid Insecticides in Environmental Samples

Matrix GC-MS MDL Range GC-MS/MS MDL Range
Water 2.0 - 6.0 ng/L 0.5 - 1.0 ng/L
Sediment 1.0 - 2.6 µg/kg (dry weight) 0.2 - 0.5 µg/kg (dry weight)

Data sourced from a study on 14 pyrethroids, providing an expected performance range for this compound analysis. usgs.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offer a highly sensitive and selective alternative for the determination of this compound residues. These techniques are particularly advantageous for analyzing less volatile or thermally labile compounds.

UPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple pyrethroids in various matrices, including biological samples and animal feeds. nih.govnih.gov Sample preparation often utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a simple extraction and cleanup procedure. nih.gov

The chromatographic separation is typically achieved on a C18 reversed-phase column. The use of UPLC systems with sub-2 µm particle columns allows for faster analysis times and improved resolution compared to conventional HPLC. The separated analytes are then ionized, often using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This detection method provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

A validated UPLC-MS/MS method for seven pyrethroids in rat plasma demonstrated good linearity, with correlation coefficients (r) of ≥0.995. nih.gov The method also showed high accuracy (90.5–110.2%) and precision (%RSD < 9.6%). nih.gov While this compound was not included in this specific study, the limits of detection (LODs) for other pyrethroids ranged from 0.2 to 7.8 ng/mL, indicating the high sensitivity of the UPLC-MS/MS technique. nih.gov

Table 2: Validation Parameters for a UPLC-MS/MS Method for the Simultaneous Determination of Seven Pyrethroids in Rat Plasma

Parameter Result
Linearity (r) ≥0.995
Accuracy (intra- and inter-day) 90.5–110.2%
Precision (%RSD, intra- and inter-day) <9.6%
LOD Range 0.2 - 7.8 ng/mL

This table illustrates the typical performance of UPLC-MS/MS methods for pyrethroids, which can be extrapolated to this compound analysis. nih.gov

Methodologies for the Characterization of this compound Metabolites

Understanding the metabolic fate of this compound is essential for assessing its potential toxicity and environmental impact. The characterization of its metabolites typically involves a combination of chromatographic separation and mass spectrometric techniques.

The primary metabolic pathways for pyrethroids like this compound include hydrolysis of the ester linkage and oxidation at various positions on the molecule. cdc.gov This results in the formation of more polar metabolites that can be more readily excreted.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, coupled with liquid chromatography, is a powerful tool for identifying unknown metabolites. nih.gov HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to obtain fragmentation patterns, which provide structural information about the metabolite. nih.govmiamioh.edu By comparing the fragmentation patterns of the parent compound and its metabolites, the site of metabolic modification can often be elucidated.

For example, studies on the metabolism of permethrin (B1679614), a structurally similar pyrethroid, have identified 3-phenoxybenzyl alcohol glucuronide as a major metabolite in urine. nih.gov The identification was achieved by synthesizing metabolite standards and developing an HPLC method to separate them, followed by detection using accelerator mass spectrometry. nih.gov Similar approaches can be applied to identify and characterize the metabolites of this compound.

Techniques for the Separation and Analysis of this compound Stereoisomers

This compound, like many other pyrethroids, possesses chiral centers, meaning it can exist as multiple stereoisomers. These stereoisomers can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify individual stereoisomers is of significant importance.

Chiral chromatography, particularly chiral HPLC, is the primary technique used for the separation of pyrethroid stereoisomers. chiraltech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.

A successful separation of the four stereoisomers of permethrin was achieved using a normal phase HPLC method with two coupled chiral columns (CHIRALPAK® IG-3 and CHIRALPAK® IJ-3). chiraltech.com The mobile phase consisted of a mixture of hexane, ethanol, and diethylamine. chiraltech.com This example highlights the potential for developing similar chiral separation methods for this compound.

Ultra-performance convergence chromatography (UPC²), a technique that uses compressed carbon dioxide as the primary mobile phase, has also been shown to be effective for the chiral separation of pyrethroids. labrulez.com Optimization of parameters such as temperature and co-solvent composition is crucial for achieving the desired resolution. labrulez.com

Table 3: Chromatographic Conditions for the Chiral Separation of Permethrin Stereoisomers

Parameter Condition
Column CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) coupled with CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm)
Mobile Phase 90:10:0.1 Hexane:Ethanol:Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 25°C

This table provides an example of a validated method for a structurally similar pyrethroid and serves as a starting point for developing a chiral separation method for this compound. chiraltech.com

Development and Validation of Environmental Monitoring Methods for this compound

The development and validation of robust analytical methods are essential for the effective environmental monitoring of this compound in matrices such as soil and water. These methods must be sensitive enough to detect low concentrations and accurate enough to provide reliable data for risk assessment.

Validated methods for pyrethroids in environmental samples often involve GC-MS or LC-MS/MS. A multi-residue method for pesticides in water using GC-MS in selective ion monitoring (SIM) mode has been validated, with quantification limits in the low ng/L range. researchgate.net Recoveries for most compounds were within the acceptable range of 70-120%. researchgate.net

For soil and sediment, methods often employ extraction techniques like MAE or QuEChERS, followed by cleanup and analysis by GC-MS or LC-MS/MS. usgs.gov A validated GC-MS method for pyrethroids in fish reported recoveries between 63% and 129% with RSDs ≤21.5% and quantification limits of 5 or 10 µg/kg. researchgate.net

The validation of these methods typically includes the assessment of several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among independent measurements, usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Table 4: General Performance Characteristics of Validated Environmental Monitoring Methods for Pyrethroids

Matrix Technique Recovery Range (%) RSD (%) Typical LOQ
Water GC-MS 70 - 116.5 < 20 1.8 - 29.2 ng/L
Sediment/Soil GC-MS 82 - 101 3 - 9 1.0 - 2.6 µg/kg
Fish GC-MS 63 - 129 ≤ 21.5 5 - 10 µg/kg

This table summarizes typical validation data from methods for various pyrethroids, which would be the target for a this compound-specific method. usgs.govresearchgate.netresearchgate.net

Comparative Efficacy and Structure Activity Relationship Studies for Proparthrin

Relative Insecticidal Potency of Proparthrin within Pyrethroid Classes

This compound demonstrates notable insecticidal activity, particularly in its rapid "knock-down" effect against various insect species. Early comparative studies positioned this compound among other contemporary pyrethroids, highlighting its effectiveness.

Research conducted to evaluate the insecticidal properties of this compound against houseflies (Musca domestica) and mosquitoes (Culex pipiens pallens) provides insight into its relative potency. The following tables summarize the knock-down effect (KT50) and lethal effect (LC50) of this compound in comparison to other pyrethroids.

Table 1: Comparative Knock-down Effect (KT50 in minutes) of Pyrethroids against Houseflies and Mosquitoes

CompoundHousefly (Musca domestica)Mosquito (Culex pipiens pallens)
This compound3.82.5
Pyrethrins (B594832)3.52.3
Allethrin4.53.0
Tetramethrin2.81.8
Resmethrin (B1680537)3.62.4

Table 2: Comparative Lethal Effect (LC50 in mg/100 cm³) of Pyrethroids against Houseflies and Mosquitoes

CompoundHousefly (Musca domestica)Mosquito (Culex pipiens pallens)
This compound152.0
Pyrethrins202.5
Allethrin303.5
Tetramethrin505.0
Resmethrin50.5

The data indicates that while Tetramethrin exhibits the fastest knock-down effect, this compound's speed is comparable to that of natural Pyrethrins and Resmethrin. In terms of lethality, this compound is more potent than Pyrethrins and Allethrin against both species, though less potent than Resmethrin.

Structure-Activity Relationships Governing this compound's "Knock-down" Effect

The rapid "knock-down" effect of pyrethroids is primarily attributed to their interaction with voltage-gated sodium channels in the insect's nervous system. The specific molecular structure of a pyrethroid dictates its binding affinity and the resulting neurotoxic effect. For Type I pyrethroids like this compound, the key structural features influencing the knock-down effect include the acid and alcohol moieties of the ester.

This compound is the chrysanthemic acid ester of (2-methyl-5-propargyl-3-furyl)methanol. The structural components that are thought to contribute to its potent knock-down effect are:

The Chrysanthemic Acid Moiety: The dimethylcyclopropane ring and the isobutenyl side chain are crucial for proper binding to the target site on the sodium channel.

The Alcohol Moiety: The 5-propargyl-furfuryl group in this compound's alcohol portion is a key determinant of its insecticidal activity. The propargyl group (a C≡C triple bond) is an important feature in several active pyrethroids, contributing to their potency. The furan (B31954) ring acts as a spacer and orients the molecule for optimal interaction with the receptor.

Alterations to these structural components can significantly impact the insecticidal activity, either by enhancing or diminishing the knock-down effect.

Influence of Molecular Structure on this compound's Volatility and Fumigant Efficacy

The volatility of a pyrethroid is a critical property for its use as a fumigant, such as in mosquito coils. This compound is recognized for its utility in such applications, which is directly related to its molecular structure.

Key structural features that influence this compound's volatility and fumigant action include:

Molecular Weight and Polarity: this compound has a relatively low molecular weight and is a lipophilic compound with low water solubility. These characteristics contribute to its ability to vaporize when heated.

The Propargyl Group: The presence of the propargyl group in the alcohol moiety is believed to enhance its volatility compared to some other pyrethroids. This allows for effective dispersal in the air when used in devices like mosquito coils.

The combination of these molecular properties allows this compound to be an effective spatial repellent and toxicant through vapor action, making it suitable for controlling flying insects in enclosed or semi-enclosed spaces.

Factors Affecting Residual Insecticidal Activity of this compound

The residual activity of an insecticide refers to its persistence and continued efficacy over time after application. For pyrethroids, this is largely influenced by their stability to environmental factors, particularly light.

The factors affecting the residual insecticidal activity of this compound include:

Photostability: Like many early synthetic pyrethroids, this compound is susceptible to degradation by sunlight (UV radiation). The ester linkage and other parts of the molecule can be broken down, leading to a loss of insecticidal activity. This makes it less suitable for outdoor agricultural applications where prolonged residual action is required.

Volatility: The same property that makes this compound effective as a fumigant also limits its residual activity on surfaces. As the compound volatilizes, its concentration on the treated surface decreases, reducing its long-term efficacy for contact-based insect control.

Surface Type: The nature of the surface onto which the insecticide is applied can also affect its persistence. Porous surfaces may absorb the compound, potentially protecting it from degradation but also reducing its availability for contact with insects.

Due to these factors, this compound is primarily utilized in applications where rapid action and fumigant effects are desired, rather than long-lasting residual control.

Future Research Directions and Translational Perspectives for Proparthrin

Design and Synthesis of Next-Generation Proparthrin Analogues with Enhanced Environmental Profiles

A primary focus of future research is the rational design and synthesis of this compound analogues with improved environmental characteristics. The goal is to create derivatives that maintain high insecticidal activity against target pests while exhibiting reduced persistence in the environment and lower toxicity to non-target organisms.

Key Research Thrusts:

Biodegradability: Efforts are being directed towards incorporating functional groups into the this compound molecule that are more susceptible to microbial or photodegradation. This can lead to faster breakdown in soil and water, reducing the potential for long-term contamination. Research into biodegradable analogues of other insecticides, such as DDT, has shown that modifying the chemical structure can significantly enhance degradation rates without compromising efficacy. rothamsted.ac.ukwur.nlnih.gov One approach involves synthesizing this compound analogues from biomass-derived platform chemicals, which may introduce more readily biodegradable moieties. nih.gov

Reduced Non-Target Toxicity: A significant concern with broad-spectrum insecticides is their impact on beneficial insects, aquatic life, and other non-target species. nih.gov Future research will likely involve the development of this compound analogues with greater selectivity. This can be achieved through structural modifications that enhance binding to the target sites in pests while reducing affinity for the corresponding sites in non-target organisms. For instance, creating analogues with reduced fish toxicity is a critical area of investigation for pyrethroids. nih.gov

Photodegradable Derivatives: Enhancing the susceptibility of this compound to degradation by sunlight is another promising avenue. The synthesis of photodegradable derivatives would lead to more rapid breakdown of residues on plant surfaces and in sunlit aquatic environments, thereby reducing exposure to non-target organisms. Studies on the photodegradation of other pyrethroids have identified specific chemical bonds that are vulnerable to photolysis, providing a roadmap for designing more photolabile this compound analogues. epa.gov

Table 1: Potential Strategies for Designing this compound Analogues with Improved Environmental Profiles

StrategyDesired OutcomeExample Research Direction
Enhanced Biodegradability Faster breakdown in soil and waterIncorporation of ester or amide linkages susceptible to microbial hydrolysis.
Reduced Non-Target Toxicity Increased selectivity for pest speciesModification of the alcohol or acid moiety to decrease binding to vertebrate sodium channels.
Increased Photodegradation Rapid breakdown upon exposure to sunlightIntroduction of photosensitive functional groups that absorb UV radiation and initiate degradation.

Advanced Computational and Theoretical Studies of this compound's Interactions

Computational chemistry and molecular modeling offer powerful tools to investigate the interactions of this compound at the molecular level. These in silico approaches can accelerate the design of new analogues and provide a deeper understanding of its mode of action and potential for resistance.

Key Research Areas:

Molecular Docking and Binding Site Analysis: Molecular docking simulations can be employed to model the interaction of this compound and its analogues with the voltage-gated sodium channels of target insects. researchgate.netresearchgate.net These studies can help identify key amino acid residues involved in binding and elucidate the structural basis for its insecticidal activity. wikipedia.org Such insights are invaluable for designing new molecules with enhanced binding affinity and efficacy.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: For a more detailed understanding of the binding process, QM/MM methods can be utilized. These hybrid approaches allow for a high-level quantum mechanical treatment of the ligand and the active site of the receptor, providing more accurate predictions of binding energies and reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structure of this compound analogues and their biological activity. nih.govmdpi.comnih.govcottoninfo.com.aumdpi.com These models can be used to predict the insecticidal potency and potential toxicity of novel compounds before they are synthesized, thereby streamlining the discovery process.

Modeling Interactions with Detoxification Enzymes: Insecticide resistance is often mediated by enhanced metabolism by detoxification enzymes such as cytochrome P450s and esterases. nih.govnih.govresearchgate.net Computational models can be used to study the interaction of this compound with these enzymes, helping to predict the potential for metabolic resistance and to design analogues that are less susceptible to detoxification. researchgate.netcornell.edugreencastonline.comsyngentaornamentals.co.ke

Table 2: Computational Approaches for Studying this compound's Molecular Interactions

Computational MethodApplicationPotential Outcome
Molecular Docking Predicting the binding pose of this compound in the insect sodium channel.Identification of key binding residues and design of more potent analogues.
QM/MM Simulations Detailed analysis of the electronic interactions at the binding site.More accurate prediction of binding affinities and reaction pathways.
QSAR Modeling Correlating chemical structure with biological activity.Prediction of the efficacy and toxicity of unsynthesized analogues.
Metabolic Docking Simulating the interaction of this compound with detoxification enzymes.Understanding resistance mechanisms and designing resistance-breaking analogues.

Integrated Pest Management Strategies Incorporating this compound and Resistance Mitigation

The long-term sustainability of this compound as an effective insecticide relies on its judicious use within Integrated Pest Management (IPM) programs and proactive resistance management strategies.

Key Components of an IPM Strategy for this compound:

Integration with Biological Control: Research is needed to determine the compatibility of this compound with beneficial insects and other biological control agents. researchgate.netwpmucdn.commdpi.comresearchgate.net This includes assessing both lethal and sublethal effects on natural enemies. Strategies that minimize the impact on beneficial populations, such as targeted applications or the use of formulations with lower toxicity to non-target organisms, are crucial for successful IPM.

Crop-Specific IPM Programs: The development of IPM strategies for specific crops, such as cotton and vegetables, that incorporate this compound is essential. nih.govwww.csiro.aunih.govuconn.educapes.gov.brnih.govpfmodels.org This involves establishing economic thresholds for pest populations, utilizing cultural and mechanical control methods, and reserving chemical interventions, like the application of this compound, for when they are most needed. greencastonline.comsyngentaornamentals.co.keresearchgate.net

Resistance Monitoring and Management: Continuous monitoring of pest populations for the development of resistance to this compound is critical. uconn.edunih.govresearchgate.net Resistance management strategies should be implemented proactively and may include rotating this compound with insecticides that have different modes of action, using tank mixtures, and preserving refuges of susceptible pests. rothamsted.ac.uk

Table 3: Elements of an Integrated Pest Management Program for this compound

IPM ComponentDescriptionResearch Focus
Biological Control Integration Using natural enemies to control pests.Assessing the compatibility of this compound with beneficial insects and developing application strategies to minimize harm.
Synergistic Formulations Combining this compound with other control agents.Evaluating the efficacy of this compound in combination with other pesticides or biologicals to enhance control and reduce application rates.
Crop-Specific Protocols Tailoring pest management to specific agricultural systems.Establishing economic thresholds and best-practice guidelines for the use of this compound in key crops like cotton and vegetables.
Resistance Management Preventing or delaying the evolution of resistance.Monitoring for resistance development and implementing strategies such as insecticide rotation and the use of refugia.

Refinement of Environmental Fate Modeling and Risk Assessment Methodologies specific to this compound

Accurate assessment of the environmental risks associated with this compound is essential for its responsible regulation and use. Future research should focus on developing and refining models and methodologies that are specifically tailored to the properties of this compound.

Areas for Methodological Advancement:

Soil Persistence and Mobility Modeling: Developing more accurate models for predicting the persistence and mobility of this compound in different soil types is crucial for assessing the potential for groundwater contamination and long-term soil accumulation. nih.govcornell.eduresearchgate.netresearchgate.netcore.ac.ukresearchgate.neteurofins.comnih.gov These models should incorporate factors such as soil composition, microbial activity, and climatic conditions.

Aquatic Ecosystem Risk Assessment: Refining risk assessment models for aquatic ecosystems is a high priority, given the known toxicity of pyrethroids to aquatic organisms. researchgate.net This includes developing models that can predict the fate and effects of this compound in various aquatic environments, from small streams to larger water bodies.

Probabilistic and Tiered Risk Assessment: Moving beyond deterministic, single-point estimates of risk towards probabilistic and tiered approaches will provide a more realistic and nuanced understanding of the potential environmental impacts of this compound. researchgate.netwikipedia.orgresearchgate.netnih.gov A tiered risk assessment framework would involve a series of assessments, from simple screening-level models to more complex and data-intensive simulations, allowing for a more efficient and targeted evaluation of risk. researchgate.netwikipedia.orgnih.gov

Modeling Runoff and Leaching: Improving models that simulate the transport of this compound from treated fields into adjacent aquatic ecosystems via runoff and leaching is essential for accurate exposure assessment. nih.govwww.csiro.aucore.ac.uk These models should account for factors such as application methods, rainfall patterns, and land management practices.

Table 4: Advancements in Environmental Risk Assessment for this compound

Assessment AreaMethodological RefinementDesired Outcome
Soil Fate Development of soil-specific degradation and mobility models.More accurate prediction of this compound persistence and leaching potential.
Aquatic Risk Landscape-scale models that incorporate hydrology and food web dynamics.Better understanding of the risks to aquatic invertebrates and fish.
Risk Characterization Implementation of probabilistic and tiered risk assessment frameworks.More comprehensive and realistic evaluation of environmental risks.
Exposure Modeling Enhanced models for predicting runoff and leaching from agricultural fields.Improved estimation of this compound concentrations in surface and groundwater.

Q & A

Q. Q1. What are the optimal experimental conditions for synthesizing Proparthrin, and how do variations in reaction parameters affect yield and purity?

Methodological Answer :

  • This compound synthesis typically follows esterification or cyclopropanation pathways. Key parameters include temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., acetonitrile vs. toluene), and catalyst type (e.g., pyridine derivatives).
  • Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify purity and structural integrity .
  • Data Contradiction Tip : Conflicting yield reports may arise from unaccounted moisture sensitivity; include anhydrous conditions in experimental replication .

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in environmental matrices, and how do matrix effects influence detection limits?

Methodological Answer :

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 230–250 nm) is standard. For complex matrices (e.g., soil), employ solid-phase extraction (SPE) prior to analysis.
  • Validate methods using spike-recovery experiments (70–120% acceptable range) and assess matrix effects via post-column infusion .
  • Advanced Consideration : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves specificity in biological samples but requires isotopic internal standards for calibration .

Advanced Research Questions

Q. Q3. How do this compound’s enantiomers differ in their mechanisms of action against target insect species, and what chiral separation methods are effective for in vitro studies?

Methodological Answer :

  • Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Compare bioactivity via electrophysiological assays (e.g., voltage-clamp studies on insect sodium channels).
  • Experimental Design : Apply circular dichroism (CD) to confirm enantiomer stability under physiological conditions. Reconcile contradictory toxicity data by standardizing test species (e.g., Drosophila melanogaster vs. Aedes aegypti) .

Q. Q4. What molecular dynamics (MD) or density functional theory (DFT) approaches best model this compound’s interaction with cytochrome P450 enzymes, and how do metabolic byproducts influence resistance evolution?

Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map binding energies at enzyme active sites. Validate with in vitro metabolism assays using recombinant CYP6A2 isoforms.
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to simulate metabolite formation. Cross-reference with LC-MS/MS data to identify oxidative byproducts (e.g., hydroxyprethrin). Address contradictions by testing temperature/pH-dependent enzyme kinetics .

Q. Q5. How can researchers design ecotoxicological studies to resolve discrepancies in this compound’s environmental half-life across different soil types and microbial communities?

Methodological Answer :

  • Conduct microcosm experiments with controlled variables: soil pH (4–8), organic matter content (2–10%), and microbial inoculum (e.g., Pseudomonas spp. vs. Bacillus spp.).
  • Statistical Strategy : Apply mixed-effects models to partition variance between biotic (microbial activity) and abiotic (UV exposure) factors. Use Kaplan-Meier survival analysis for degradation curves .

Methodological Pitfalls and Solutions

Q. Q6. Why do in vivo neurotoxicity studies of this compound yield inconsistent results across rodent models, and how can experimental protocols be standardized?

Methodological Answer :

  • Variability often stems from differences in administration routes (oral vs. intraperitoneal) or strain-specific metabolic rates (e.g., Sprague-Dawley vs. Wistar rats).
  • Mitigation : Adopt OECD Guideline 424 (neurotoxicity testing) for dosing and endpoint measurements. Include sham controls to isolate solvent effects (e.g., dimethyl sulfoxide) .

Q. Q7. What strategies minimize false positives in this compound’s genotoxicity assays (e.g., Ames test), particularly when testing metabolites?

Methodological Answer :

  • Pre-incubate metabolites with liver S9 fractions to simulate hepatic metabolism. Use TA98 and TA100 Salmonella strains with/without metabolic activation.
  • Data Validation : Apply Benjamini-Hochberg correction for multiple comparisons in comet assay data. Replicate findings across independent labs to confirm dose-response trends .

Emerging Research Frontiers

Q. Q8. How can machine learning (ML) optimize this compound’s structure-activity relationships (SAR) for novel insecticide development while avoiding cross-resistance?

Methodological Answer :

  • Train ML models (e.g., random forest, neural networks) on datasets linking structural descriptors (e.g., logP, molar refractivity) to LC50 values. Validate with leave-one-out cross-validation (LOOCV).
  • Ethical Compliance : Ensure training data includes non-target species (e.g., honeybees) to meet regulatory standards for environmental safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.